InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3
. The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound’s rotatable bond count is 3 .
The synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol can be achieved through various methods, predominantly involving reduction reactions.
The molecular structure of 2-Amino-1-(4-methoxyphenyl)ethanol features a central carbon atom bonded to an amino group (-NH₂), a hydroxyl group (-OH), and a para-methoxyphenyl group (C₆H₄OCH₃).
2-Amino-1-(4-methoxyphenyl)ethanol participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-Amino-1-(4-methoxyphenyl)ethanol often relates to their interaction with biological targets:
2-Amino-1-(4-methoxyphenyl)ethanol has several scientific applications:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: